![molecular formula C11H9FN2O2S B2671103 [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 878618-18-9](/img/structure/B2671103.png)

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

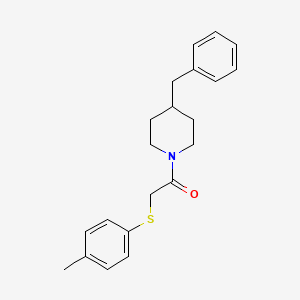

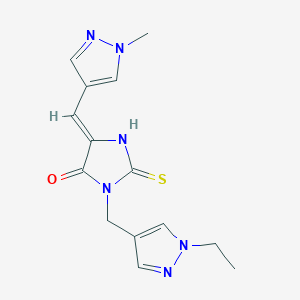

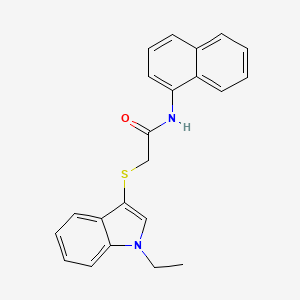

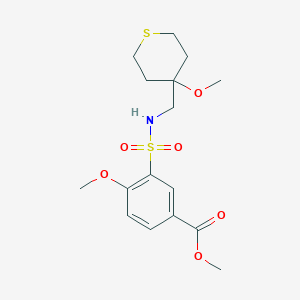

“[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is a compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.26 . It is a product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazoles in general are synthesized through various methods. For instance, 2,4-disubstituted thiazoles are synthesized by researchers using variable substituents as target structures . Another example is the synthesis of a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects on a prostate cancer .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including this compound, are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Applications De Recherche Scientifique

Cyclometallated Complexes for Optical Properties Modification

Research by Katlenok and Balashev (2012) demonstrated the use of aryl-substituted benzothiazoles, similar in structure to the compound , for the cyclometallation of luminophores. This process leads to the formation of complexes with bridging acetate ligands, significantly modifying their optical properties. This suggests potential applications in the development of new materials with customizable optical features for use in scintillators and other optical applications (Katlenok & Balashev, 2012).

Antimicrobial Activity of Fluorinated Compounds

Sathe et al. (2011) explored the antimicrobial activity of synthesized fluorinated benzothiazolo imidazole compounds. This study highlights the potential of fluorinated compounds, similar to "[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid," to serve as templates for the development of new antimicrobial agents. The structural modification of these compounds can lead to promising antimicrobial activity, suggesting a pathway for the development of new treatments against microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Photolytic Transformation Studies

Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of diclofenac and its major transformation products. Although not directly related, the methodology and insights gained from studying the photolytic transformation of complex organic molecules can be applicable to understanding the environmental fate and transformation pathways of similar compounds, including fluorinated thiazoles (Eriksson, Svanfelt, & Kronberg, 2010).

Synthesis and Biological Evaluation of Thiadiazole Derivatives

Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showcasing the process of creating new compounds with significant antimicrobial activities. This research underlines the potential of thiadiazole derivatives, related in structure to the compound , in serving as bases for developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Propriétés

IUPAC Name |

2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-8-3-1-2-4-9(8)14-11-13-7(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJBINLPXHJZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)

![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)

methanone](/img/structure/B2671040.png)